molecular formula C14H13NO2 B009120 9-(aminomethyl)-9H-fluorene-3,4-diol CAS No. 103692-53-1

9-(aminomethyl)-9H-fluorene-3,4-diol

Cat. No.: B009120
CAS No.: 103692-53-1
M. Wt: 227.26 g/mol
InChI Key: YLOTUMWDVNOPBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Aminomethyl-9H-fluorene-3,4-diol can be achieved by several methods. One of the most common methods involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This reaction produces 9-Aminomethyl-9H-fluorene-3,4-diol as a yellow crystalline solid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

9-Aminomethyl-9H-fluorene-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicine: It exhibits anti-tumor, anti-viral, and anti-inflammatory properties. It has also been studied as a potential treatment for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

    Biology: It is used as a fluorescent dye for staining DNA and RNA, making it useful for detection and visualization in biological research.

    Materials Science: It is used as a component in organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties.

Mechanism of Action

The mechanism of action of 9-Aminomethyl-9H-fluorene-3,4-diol varies depending on its application:

    Medicine: It inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. It also induces apoptosis (programmed cell death) in cancer cells by inhibiting topoisomerase II and DNA synthesis.

    Biology: It binds to DNA and RNA, causing fluorescence that can be detected using a fluorescence microscope.

    Materials Science: It is used as a component in OLEDs due to its ability to transport electrons and emit light.

Comparison with Similar Compounds

9-Aminomethyl-9H-fluorene-3,4-diol is unique due to its combination of properties and applications. Similar compounds include:

    9-Aminoacridine: A derivative of acridine, known for its anti-tumor and anti-viral properties.

    3,4-Dihydroxy-9H-fluorene-9-methanamine: Another compound with similar structural features but different functional groups.

These compounds share some properties with 9-Aminomethyl-9H-fluorene-3,4-diol but differ in their specific applications and mechanisms of action .

Properties

CAS No.

103692-53-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

9-(aminomethyl)-9H-fluorene-3,4-diol

InChI

InChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2

InChI Key

YLOTUMWDVNOPBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN

Synonyms

3,4-DFMA
3,4-dihydroxy-9H-fluorene-9-methanamine
SK and F 103243
SK and F 103243 hydrobromide
SK and F-103243
SKF 103243

Origin of Product

United States

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